![molecular formula C15H16N2O4 B2417648 methyl 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetate CAS No. 1170544-36-1](/img/structure/B2417648.png)
methyl 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetate
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Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound appears to contain an ethoxyphenyl group and a pyrimidinyl group, which are common in many organic compounds .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from simpler compounds. The synthesis process can vary widely depending on the specific compound .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in the compound, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The types of reactions it undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and reactivity. These properties can give us important clues about how the compound behaves under different conditions .Scientific Research Applications
- Role of Methyl 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetate :
- Complexation Ability :
Suzuki–Miyaura Coupling
Electrochemical Sensing
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-12-6-4-11(5-7-12)13-8-14(18)17(10-16-13)9-15(19)20-2/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVKADCWZCPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetate |
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